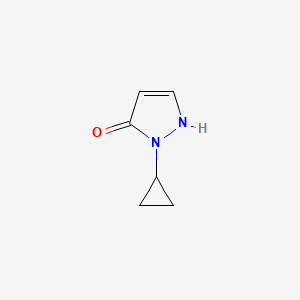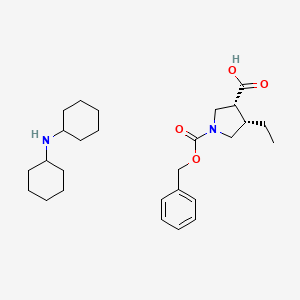
1-Ethyl-4-propan-2-yloxybenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Ethyl-4-propan-2-yloxybenzene is an organic compound with a benzene ring substituted by an ethyl group and a propan-2-yloxy group
Méthodes De Préparation
The synthesis of 1-Ethyl-4-propan-2-yloxybenzene typically involves electrophilic aromatic substitution reactions. One common method is the alkylation of benzene derivatives. For instance, the reaction of ethylbenzene with isopropyl alcohol in the presence of a strong acid catalyst can yield this compound. Industrial production methods may involve similar processes but on a larger scale, with optimized reaction conditions to maximize yield and purity .
Analyse Des Réactions Chimiques
1-Ethyl-4-propan-2-yloxybenzene can undergo various chemical reactions, including:
Oxidation: The ethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The compound can be reduced to form simpler hydrocarbons.
Substitution: Electrophilic aromatic substitution reactions can introduce new substituents onto the benzene ring. Common reagents for these reactions include potassium permanganate for oxidation and hydrogen gas with a palladium catalyst for reduction
Applications De Recherche Scientifique
1-Ethyl-4-propan-2-yloxybenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Industry: It is used in the production of various industrial chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-Ethyl-4-propan-2-yloxybenzene involves its interaction with molecular targets such as enzymes and receptors. For example, it may modulate the activity of acetylcholinesterase, an enzyme involved in neurotransmitter regulation . This modulation can affect synaptic acetylcholine levels and receptor activity, influencing various physiological processes.
Comparaison Avec Des Composés Similaires
1-Ethyl-4-propan-2-yloxybenzene can be compared with other benzene derivatives such as 1-methyl-4-propan-2-ylbenzene (para-cymene). While both compounds share similar structural features, their chemical properties and applications can differ significantly. For instance, para-cymene is known for its use in essential oils and its biological activity, whereas this compound is more commonly studied for its synthetic and industrial applications .
Conclusion
This compound is a versatile compound with a wide range of applications in chemistry, biology, medicine, and industry. Its unique structural features and reactivity make it a valuable subject of study in various scientific fields.
Propriétés
Numéro CAS |
83466-37-9 |
|---|---|
Formule moléculaire |
C11H16O |
Poids moléculaire |
164.24 g/mol |
Nom IUPAC |
1-ethyl-4-propan-2-yloxybenzene |
InChI |
InChI=1S/C11H16O/c1-4-10-5-7-11(8-6-10)12-9(2)3/h5-9H,4H2,1-3H3 |
Clé InChI |
FPJDOUXXBNMFSX-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC=C(C=C1)OC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






methyl}sulfanyl)cyclohexane](/img/structure/B13995542.png)


![2-Imidazoline, 2-[2-(p-chlorobenzyl)-2-nitrosohydrazino]-](/img/structure/B13995565.png)

![(4-Methoxyphenyl)-[2-[(4-methoxyphenyl)methyl]phenyl]methanone](/img/structure/B13995570.png)
![2-[(5,5-Dimethyl-3-oxo-2-phenacylcyclohexen-1-yl)amino]guanidine](/img/structure/B13995578.png)
![7H-Benzo[c]fluoren-7-one, 5-hydroxy-3,9-dimethoxy-](/img/structure/B13995582.png)


